molecular formula C9H2Cl4F3N3O B2970981 3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine CAS No. 2453325-34-1

3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2970981
CAS No.: 2453325-34-1
M. Wt: 366.93
InChI Key: IEKAMYAGZQXQJJ-UHFFFAOYSA-N
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Description

3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine is a synthetic chemical compound with a complex structure that incorporates chlorinated, trichloromethyl, and trifluoromethyl groups. This particular compound is known for its unique reactivity profile and is often utilized in specialized chemical synthesis and industrial applications.

Preparation Methods

Synthetic routes and reaction conditions

The synthesis of 3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine generally involves multi-step organic synthesis. A common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the oxadiazole moiety, and concludes with the chlorination and addition of trifluoromethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for obtaining the desired product with high yield and purity.

Industrial production methods

Industrial production of this compound is often achieved through large-scale batch or continuous flow reactors. The process must be carefully monitored to control reaction parameters such as pressure, temperature, and pH to ensure safety and maximize efficiency. Advanced techniques like crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of reactions it undergoes

3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine undergoes various chemical reactions such as nucleophilic substitution, electrophilic addition, and oxidative coupling.

Common reagents and conditions used in these reactions

Reagents such as strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and halogenating agents (e.g., N-bromosuccinimide) are frequently used. Reaction conditions vary from mild to harsh depending on the desired transformation.

Major products formed from these reactions

The products from these reactions range from substituted pyridines to more complex heterocyclic compounds, often with enhanced functional properties.

Scientific Research Applications

3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine has a broad range of applications:

  • Chemistry: : It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

  • Biology: : Used in the development of molecular probes and biochemical assays.

  • Medicine: : Investigated for its potential as an anti-inflammatory or anticancer agent.

  • Industry: : Utilized in material science for the production of high-performance polymers and coatings.

Mechanism of Action

The exact mechanism by which 3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine exerts its effects involves multiple pathways. Its unique structure allows it to interact with specific molecular targets such as enzymes or receptors, often leading to the inhibition or activation of these biological macromolecules. The involvement of reactive intermediates and the generation of radical species are also critical aspects of its action mechanism.

Comparison with Similar Compounds

Compared to other chlorinated or fluorinated pyridines and oxadiazoles, 3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine stands out due to its enhanced reactivity and stability. Similar compounds include:

  • 2-Chloro-5-trifluoromethylpyridine

  • 5-Trifluoromethyl-1,2,4-oxadiazole

  • 3-Chloropyridine derivatives

Each of these has unique properties, but none combine the specific chemical functionalities and applications of this compound. This combination of features makes it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trichloromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2Cl4F3N3O/c10-4-1-3(9(14,15)16)2-17-5(4)6-18-7(20-19-6)8(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKAMYAGZQXQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NOC(=N2)C(Cl)(Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2Cl4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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